Hidrocloruro de Endoxifeno

Descripción general

Descripción

Es un metabolito activo del tamoxifeno y se ha encontrado que es efectivo en pacientes que han fallado terapias hormonales previas . El clorhidrato de endoxifeno se encuentra en desarrollo para el tratamiento del cáncer de mama positivo para el receptor de estrógeno y para el tratamiento de la manía en el trastorno bipolar .

Aplicaciones Científicas De Investigación

El clorhidrato de endoxifeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El clorhidrato de endoxifeno ejerce sus efectos uniéndose a los receptores de estrógeno y modulando su actividad. Actúa como un potente antiestrógeno al dirigirse al receptor de estrógeno α para su degradación en células de cáncer de mama . Esto conduce a la inhibición de la proliferación celular inducida por estrógeno y la inducción del arresto del ciclo celular y la apoptosis . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de estrógeno y la vía de la proteína cinasa C (PKC) .

Análisis Bioquímico

Biochemical Properties

Endoxifen Hydrochloride is known to interact with several enzymes and proteins. It is a potent antiestrogen that functions in part by targeting Estrogen Receptor α (ERα) for degradation by the proteasome in breast cancer cells . It also blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation . Endoxifen Hydrochloride is formed in the liver by the CYP2D6-mediated oxidation of N-desmethyltamoxifen .

Cellular Effects

Endoxifen Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking ERα transcriptional activity and inhibiting estrogen-induced breast cancer cell proliferation . It also targets ERα for degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Endoxifen Hydrochloride exerts its effects at the molecular level through several mechanisms. It functions as a potent antiestrogen by targeting ERα for degradation by the proteasome . This involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Endoxifen Hydrochloride’s effects change over time in laboratory settings. High concentrations of Endoxifen Hydrochloride result in greater inhibition of breast cancer cell growth than low concentrations . Therapeutic concentrations were maintained after repeated dosing .

Dosage Effects in Animal Models

The effects of Endoxifen Hydrochloride vary with different dosages in animal models. A single oral dose of 20 mg/kg Endoxifen Hydrochloride in rats and 15 mg/kg in dogs reached peak concentrations associated with maximal activity in vitro . Concentrations greater than 1 µM were sustained for 24 hours with a single dose of 80 mg/kg Endoxifen Hydrochloride in rats and 15 mg/kg in dogs .

Metabolic Pathways

Endoxifen Hydrochloride is involved in several metabolic pathways. It is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This process involves interactions with the CYP2D6 enzyme .

Subcellular Localization

Given its role as a selective estrogen receptor modulator, it is likely to be found in the nucleus where it interacts with estrogen receptors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de endoxifeno se sintetiza a través de la biotransformación del tamoxifeno. El profármaco tamoxifeno es metabolizado por la enzima citocromo P450 CYP2D6 para producir endoxifeno y afimoxifeno (4-hidroxitamoxifeno) . La síntesis involucra reacciones de hidroxilación y desmetilación, que son catalizadas por CYP2D6 .

Métodos de producción industrial

La producción industrial de clorhidrato de endoxifeno involucra el uso de tamoxifeno como material de partida. El proceso incluye la biotransformación del tamoxifeno utilizando enzimas CYP2D6 en condiciones controladas para garantizar la producción eficiente de endoxifeno . El producto final se purifica y se convierte a su forma de sal de clorhidrato para la estabilidad y la facilidad de uso .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de endoxifeno sufre varias reacciones químicas, que incluyen:

Oxidación: La hidroxilación del tamoxifeno para producir endoxifeno.

Reducción: No comúnmente involucrado en la síntesis o metabolismo del endoxifeno.

Sustitución: La desmetilación del tamoxifeno para producir endoxifeno.

Reactivos y condiciones comunes

Hidroxilación: Catalizado por enzimas CYP2D6.

Desmetilación: También catalizado por enzimas CYP2D6.

Principales productos formados

El producto principal formado a partir de las reacciones que involucran el tamoxifeno es el endoxifeno, que luego se convierte a su forma de sal de clorhidrato .

Comparación Con Compuestos Similares

Compuestos similares

Tamoxifeno: El compuesto principal del que se deriva el endoxifeno.

4-Hidroxitamoxifeno: Otro metabolito activo del tamoxifeno.

N-desmetiltamoxifeno: Un metabolito primario del tamoxifeno.

Singularidad del clorhidrato de endoxifeno

El clorhidrato de endoxifeno es único en su mayor potencia y especificidad en comparación con el tamoxifeno y sus otros metabolitos . Se ha encontrado que es más efectivo para unirse a los receptores de estrógeno e inhibir la proliferación celular inducida por estrógeno . Además, el clorhidrato de endoxifeno ha mostrado resultados prometedores en ensayos clínicos para el tratamiento del cáncer de mama refractario a las hormonas y el trastorno bipolar .

Propiedades

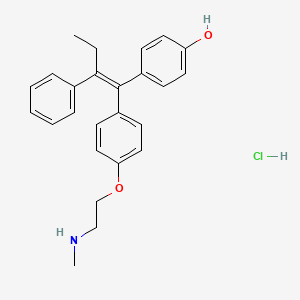

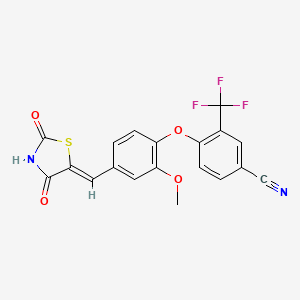

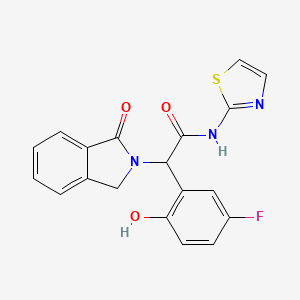

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032008-74-4 | |

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Endoxifen Hydrochloride exert its anti-cancer effects?

A: Endoxifen Hydrochloride, the active metabolite of Tamoxifen, functions as a potent anti-estrogen. It achieves this by competitively binding to estrogen receptors (ER) in the body, primarily those found in breast tissue. [, , ] By blocking estrogen from binding, Endoxifen Hydrochloride disrupts the signaling pathways that promote the growth of hormone-sensitive breast cancer cells. [, ] This makes it a valuable therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer.

Q2: Could you elaborate on the research conducted on Endoxifen Hydrochloride's efficacy in treating breast cancer, particularly in the context of resistance?

A: Preclinical studies have shown Endoxifen Hydrochloride to be a promising agent against ER+ breast cancer, even in models demonstrating resistance to aromatase inhibitors (AIs), a standard treatment for this cancer type. [, ] Notably, Endoxifen Hydrochloride displayed superior anti-tumor activity compared to Tamoxifen in letrozole-resistant cells. [] Furthermore, it effectively inhibited tumor growth in models resistant to Tamoxifen, suggesting its potential in overcoming treatment resistance. [] These findings are particularly significant as they highlight its potential in addressing a critical challenge in breast cancer treatment.

Q3: What are the current clinical trial findings related to Endoxifen Hydrochloride in breast cancer treatment?

A: Phase I clinical trials have been conducted to assess the safety, pharmacokinetics, and preliminary efficacy of Endoxifen Hydrochloride in women with aromatase inhibitor-refractory metastatic breast cancer. [] Results from these trials indicated acceptable toxicity profiles and promising antitumor activity at various dose levels. [] Furthermore, a randomized Phase II trial compared Endoxifen Hydrochloride to Tamoxifen in postmenopausal women with metastatic ER+ breast cancer. [] While the trial did not demonstrate overall superiority of Endoxifen Hydrochloride over Tamoxifen, a significant observation was made in patients without prior CDK 4/6 inhibitor use – those treated with Endoxifen Hydrochloride showed a significantly longer progression-free survival. [] This finding warrants further investigation to understand the potential benefits of Endoxifen Hydrochloride in specific patient subpopulations.

Q4: How is Endoxifen Hydrochloride metabolized and eliminated from the body?

A: A population pharmacokinetic model was developed to understand Endoxifen Hydrochloride’s behavior in the body. [] This model revealed that weight and race significantly influence Endoxifen Hydrochloride clearance, while aspartate aminotransferase levels impact its absorption rate. [] This information is crucial for optimizing dosing regimens and achieving therapeutic drug levels while minimizing potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

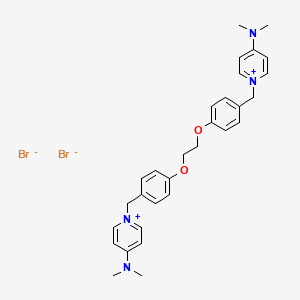

![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)